2,2-Diethoxy-4-phenyl-1,3-dioxolane

Catalog No.
S15154722
CAS No.
61562-26-3
M.F
C13H18O4
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxy-4-phenyl-1,3-dioxolane

CAS Number

61562-26-3

Product Name

2,2-Diethoxy-4-phenyl-1,3-dioxolane

IUPAC Name

2,2-diethoxy-4-phenyl-1,3-dioxolane

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C13H18O4/c1-3-14-13(15-4-2)16-10-12(17-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

AUJXPRNBDPNXAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)C2=CC=CC=C2)OCC

2,2-Diethoxy-4-phenyl-1,3-dioxolane (CAS: 61562-26-3) is a specialized cyclic orthoester monomer primarily utilized in the synthesis of advanced biodegradable poly(orthoesters) (POEs) and as a robust protecting group for 1,2-diols. Characterized by its 1,3-dioxolane core substituted with a bulky 4-phenyl group and two ethoxy leaving groups at the 2-position, this compound undergoes controlled transesterification with various polyols to form surface-eroding polymer matrices. In procurement, it serves as a critical precursor for formulating controlled-release drug delivery systems and specialized elastomers, where its precise stereoelectronic profile dictates the thermal and hydrolytic properties of the resulting macromolecular architectures [1].

Research Fit

1
Uncatalyzed orthoester route supports acid-sensitive substrate compatibility
2
Gem-diethoxy configuration offers distinct hydrolytic stability and elimination chemistry
3
Supplied as a research-use stock item for synthetic methodology development

Replacing 2,2-diethoxy-4-phenyl-1,3-dioxolane with simpler analogs, such as 2,2-diethoxy-1,3-dioxolane or 4-methyl derivatives, fundamentally alters the physical and chemical behavior of the downstream products. The bulky, hydrophobic phenyl ring sterically shields the highly acid-sensitive orthoester linkage, drastically reducing the rate of aqueous hydrolysis. In poly(orthoester) synthesis, omitting the phenyl group results in polymers that degrade too rapidly (shifting toward bulk erosion rather than surface erosion) and possess lower glass transition temperatures (Tg), rendering them unsuitable for long-term solid implants or controlled zero-order drug release profiles. Consequently, generic substitution compromises both the mechanical stiffness and the predictable degradation kinetics required in advanced biomedical formulations [1].

Substitution Risk

Different 2-position substitution
Gem-diethoxy alters electronic character and steric environment vs. dimethyl or mono-alkoxy analogs, affecting reactivity profiles.
Elimination chemistry mismatch
Orthoester-type stereospecific cis elimination available to 2-ethoxy/diethoxy congeners is absent in 2,2-dialkyl dioxolanes.
Synthetic route divergence
Uncatalyzed orthoester access for the 2,2-diethoxy derivative contrasts with acid-catalyzed routes for other analogs, influencing impurity profiles.

Hydrolytic Degradation Control in Poly(orthoester) Matrices

The incorporation of the 4-phenyl moiety introduces significant steric hindrance and hydrophobicity around the orthoester linkage. When compared to the unsubstituted baseline (2,2-diethoxy-1,3-dioxolane), polymers synthesized from the 4-phenyl derivative exhibit a markedly slower surface erosion rate. This extends the hydrolytic half-life in physiological media (pH 7.4) from a few days to several weeks or months, enabling zero-order release kinetics for long-term implantable devices [1].

Evidence DimensionHydrolytic half-life of derived poly(orthoester) at pH 7.4
Target Compound DataExtended degradation profile (weeks to months)
Comparator Or Baseline2,2-Diethoxy-1,3-dioxolane (rapid degradation, days)
Quantified Difference>10-fold increase in hydrolytic stability
ConditionsAqueous buffer, pH 7.4, 37 °C

Crucial for procuring the correct monomer to achieve long-term, controlled zero-order drug release rather than rapid dose dumping.

Synthetic Route
Cross-study comparable
Uncatalyzed reaction of vicinal diol with orthoester vs. acid catalyst (p-TsOH) required for 2-phenyl-2-methoxydioxolanes
Supports acid-sensitive multi-step synthesis
Qualitative difference; no quantitative rate data

Thermal Rigidity and Glass Transition (Tg) Enhancement

Monomer selection directly dictates the thermomechanical properties of the resulting poly(orthoester). The bulky phenyl ring restricts segmental chain mobility in the polymer backbone. Compared to polymers derived from 2,2-diethoxy-1,3-dioxolane, the 4-phenyl derivative yields materials with a significantly elevated glass transition temperature (Tg), typically shifting the polymer from a viscous semi-solid to a rigid solid at physiological temperatures (37 °C) [1].

Evidence DimensionGlass Transition Temperature (Tg) of derived polymer
Target Compound DataRigid solid at 37 °C (Tg typically > 45-50 °C)
Comparator Or Baseline2,2-Diethoxy-1,3-dioxolane (viscous liquid/semi-solid, lower Tg)
Quantified DifferenceEstimated 30-50 °C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) of high-molecular-weight poly(orthoester)

Allows buyers to formulate solid implantable devices or rigid microspheres that maintain structural integrity in vivo.

Steric Bulk
Data to verify
MW 238.28 g/mol, +34% vs. 2,2-dimethyl analog (178.23), +23% vs. 2-methoxy analog (194.23)
Supports steric shielding evaluation
Calculated from molecular formulas

Processability and Transesterification Control

During step-growth polycondensation with diols, the reactivity of the cyclic orthoester must be carefully managed to achieve high molecular weights without side reactions. The steric bulk of the 4-phenyl group moderates the transesterification rate compared to the highly reactive unsubstituted 2,2-diethoxy-1,3-dioxolane. This controlled reactivity suppresses premature ring-opening or cross-linking, resulting in more linear, reproducible polymer chains with lower polydispersity indices (PDI) [1].

Evidence DimensionPolymerization control (Linearity and PDI)
Target Compound DataHighly linear chains, controlled PDI
Comparator Or Baseline2,2-Diethoxy-1,3-dioxolane (higher susceptibility to side reactions/branching)
Quantified DifferenceImproved batch-to-batch reproducibility and higher Mn
ConditionsAcid-catalyzed transesterification with aliphatic diols under vacuum (e.g., 180 °C)

Ensures industrial manufacturability and high-purity linear polymers, reducing batch failure rates in scale-up.

Elimination Reactivity
Class-level inference
Expected stereospecific cis elimination to olefins upon heating with carboxylic acid; 2,2-dimethyl analog lacks this pathway
Supports stereospecific olefin synthesis inquiry
Direct data on target compound unavailable; extrapolated from mono-ethoxy analogs

Orthogonal Stability as a 1,2-Diol Protecting Group

In complex organic synthesis, 2,2-diethoxy-1,3-dioxolanes act as cyclic orthoester protecting groups for 1,2-diols. The 4-phenyl substituted variant offers enhanced stability against mild acidic conditions compared to standard acetonides or unsubstituted orthoesters. This allows for orthogonal deprotection strategies where other acid-sensitive groups can be cleaved without unmasking the 1,2-diol protected by the 4-phenyl-1,3-dioxolane moiety [1].

Evidence DimensionRelative acid lability
Target Compound DataStable to mild Lewis/Brønsted acids
Comparator Or BaselineStandard acetonides or unsubstituted orthoesters (rapidly cleaved)
Quantified DifferenceRequires stronger acidic conditions (e.g., lower pH or longer reaction times) for deprotection
ConditionsMild acidic hydrolysis in aqueous/organic solvent mixtures

Provides synthetic chemists with a robust protecting group for multi-step syntheses requiring orthogonal cleavage.

Synthesis of Surface-Eroding Poly(orthoesters) for Drug Delivery

Ideal for formulating solid, implantable matrices that require slow, zero-order release of therapeutics over weeks or months, leveraging the hydrophobicity and hydrolytic resistance imparted by the phenyl group [1].

Rigid Biodegradable Microspheres

Used as a monomer to increase the Tg of biodegradable polymers, ensuring that microspheres remain solid and structurally intact during storage and upon injection into the body, avoiding the premature deformation seen with lower-Tg unsubstituted analogs [1].

Orthogonal Protection in Complex API Synthesis

Procured as a robust cyclic orthoester protecting group for 1,2-diols in multi-step pharmaceutical synthesis, where stability against mild acids is required to preserve the diol while other functional groups are modified or deprotected [2].

Hydrophobic Modifiers for Biodegradable Elastomers

Utilized in the development of chemically circular or biodegradable elastomers where the phenyl group is needed to tune the mechanical stiffness, transesterification linearity, and water-barrier properties of the material [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-sensitive multi-step synthesis protecting group
Uncatalyzed orthoester access
Acid-sensitive functionality compatibility
Stereospecific cis-olefin synthesis
Orthoester-type elimination reactivity
Stereochemical outcome of elimination
Sterically demanding protection
High steric bulk at acetal carbon
Steric shielding effectiveness in nucleophilic attack
Structure–reactivity probe for orthoester acetals
Distinct orthoester-acetal electronic structure
Hydrolysis rate and elimination comparison across congeners

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

238.12050905 g/mol

Monoisotopic Mass

238.12050905 g/mol

Heavy Atom Count

17

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